molecular formula Fe B1254199 Iron Fe-52 CAS No. 14093-04-0

Iron Fe-52

Cat. No.: B1254199
CAS No.: 14093-04-0
M. Wt: 51.94812 g/mol
InChI Key: XEEYBQQBJWHFJM-AHCXROLUSA-N
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Description

Historical Development and Discovery of Iron-52

The historical development of Iron-52 research traces back to the early investigations of nuclear physics in the mid-20th century. The first determination of Iron-52's mass excess was accomplished in 1956 through measurements of the beta-plus decay Q-value of the Iron-52 to Manganese-52 transition, yielding an initial value of -48335(10) kiloelectron volts. This pioneering work established the foundation for subsequent detailed studies of this important radioisotope.

Further refinements in Iron-52 characterization occurred in 1978 when researchers employed nuclear reaction Q-value measurements using the Iron-54(p,t)Iron-52 reaction, which provided an improved mass excess determination of -48331(8) kiloelectron volts. These early investigations demonstrated the challenges inherent in studying short-lived radioisotopes and the innovative approaches required to obtain precise nuclear data.

The development of cyclotron production methods for Iron-52 marked a significant advancement in the practical utilization of this isotope. Researchers at the Lawrence Radiation Laboratory in Berkeley developed comprehensive protocols for producing Iron-52 through the nuclear reaction Chromium-50(α,2n)Iron-52, utilizing 65 megaelectron volt alpha-particles from their 88-inch spiral-ridge cyclotron. These production methods enabled systematic studies of Iron-52 properties and facilitated its application in various research endeavors.

Modern precision measurements have continued to refine our understanding of Iron-52's nuclear properties. Recent work using proton-decay energy measurements of Cobalt-53m has provided an improved Iron-52 mass excess value of -48330(8) kiloelectron volts, with a new recommended value of -48331.6(49) kiloelectron volts established through comprehensive analysis.

Position within Iron Isotope Taxonomy

Iron-52 occupies a distinctive position within the comprehensive family of iron isotopes, which encompasses four stable isotopes and 28 known radioisotopes. The stable iron isotopes include Iron-54 (5.845% natural abundance), Iron-56 (91.754% natural abundance), Iron-57 (2.119% natural abundance), and Iron-58 (0.282% natural abundance). Iron-52, as a proton-rich isotope, lies on the neutron-deficient side of the valley of beta stability.

Within the radioisotope spectrum, Iron-52 is characterized by its relatively short half-life of 8.275 hours compared to other significant iron radioisotopes such as Iron-55 (half-life 2.7 years) and Iron-60 (half-life 2.6 million years). This positioning makes Iron-52 particularly suitable for applications requiring intermediate decay rates and manageable handling timeframes.

The isotope's nuclear configuration consists of 26 protons and 26 neutrons, placing it among the N=Z nuclei that exhibit special nuclear physics properties. This equal proton-neutron ratio positions Iron-52 at a critical location for testing nuclear symmetry theories and understanding the behavior of nuclei along the N=Z line. The isotope's location in nuclear charts makes it particularly valuable for studying the exchange symmetry between neutrons and protons in the fp-shell nuclear region.

Iron-52's mass number of 52 places it within a group of isotopes that are significant for nuclear astrophysics studies, particularly in understanding the rapid proton capture process (rp-process) that occurs in stellar environments. The isotope's position relative to other mass-52 isobars, including Manganese-52 and Chromium-52, provides important insights into nuclear binding energies and decay pathways within this mass region.

Significance in Nuclear Physics Research

Iron-52 holds exceptional importance in nuclear physics research, serving multiple critical roles in advancing our understanding of nuclear structure and stellar nucleosynthesis processes. The isotope's significance stems from its position as an N=Z nucleus, which provides a sensitive test for exchange symmetry between neutrons and protons in the fp-shell region. This characteristic makes Iron-52 an ideal candidate for investigating fundamental nuclear interactions and validating theoretical nuclear models.

In the realm of nuclear astrophysics, Iron-52 plays a crucial role as an endpoint nucleus in the rapid proton capture process (rp-process) under specific stellar conditions. At temperatures of 4×10^8 Kelvin and densities of 10^4 grams per cubic centimeter, Iron-52 serves as a waiting point in stable nuclear burning on accreting neutron stars. The isotope's proton capture rate, which directly correlates with its nuclear mass, represents one of the most important nuclear physics input parameters for calculating steady-state burning processes on neutron star surfaces.

Research utilizing Iron-52 has contributed significantly to precision mass measurements in nuclear physics. The isotope serves as a daughter nucleus in the proton decay of Cobalt-53m, enabling researchers to determine nuclear masses through decay energy measurements. These investigations have yielded progressively more precise mass determinations, with modern measurements achieving uncertainties of less than 10 kiloelectron volts in mass excess values.

The isotope's role in nucleosynthesis research extends to understanding the silicon quasi-equilibrium process that occurs during explosive stellar nucleosynthesis. Iron-52 is produced as a radioactive isobar during this process, which creates nuclei with equal numbers of protons and neutrons up to significant mass numbers. Although Iron-52 is unstable and decays after stellar explosions, its formation and subsequent decay provide crucial information about the nuclear processes occurring in massive stellar environments.

Physical and Chemical Characteristics

Iron-52 exhibits distinctive physical and chemical characteristics that distinguish it from other iron isotopes and determine its practical applications in research and industry. The isotope possesses an atomic mass of 51.948 atomic mass units, with a more precise determination of 51.94811336(19) atomic mass units established through modern mass spectrometry techniques.

The nuclear decay properties of Iron-52 define many of its practical characteristics. The isotope undergoes electron capture and positron emission decay with a half-life of 8.275(8) hours, decaying to excited levels of Manganese-52. The decay process involves multiple transition pathways, with approximately 56.1% proceeding through positron emission and 43.8% through electron capture transitions. The total decay energy (Q-value) amounts to 2375(6) kiloelectron volts.

Table 1: Nuclear Decay Characteristics of Iron-52

Property Value Reference
Half-life 8.275(8) hours
Decay Mode Electron capture + β+
Q-value 2375(6) keV
Positron emission probability 56.1(7)%
Electron capture probability 43.8(13)%
Nuclear spin 0+

The chemical behavior of Iron-52 closely resembles that of stable iron isotopes, as isotopic mass differences typically do not significantly affect chemical properties. In practical applications, Iron-52 is commonly encountered in ionic form as Iron(III) in hydrochloric acid solutions with concentrations ranging from 0.05 to 0.5 normal. This chemical form facilitates handling and processing procedures while maintaining the isotope's stability during storage and transport.

Production characteristics of Iron-52 reflect its artificial nature and specialized synthesis requirements. The isotope is typically produced through proton bombardment of nickel foil targets in cyclotron facilities, followed by chemical separation processes involving target dissolution in acid and iron recovery through anion exchange chromatography. The radionuclidic purity of commercially available Iron-52 exceeds 98%, with minor contamination from Iron-55 (approximately 1%) and Iron-59 (approximately 0.33%).

Table 2: Physical Properties of Iron-52

Property Value Reference
Atomic mass 51.94811336(19) u
Mass excess -48331.6(49) keV
Nuclear spin and parity 0+
Chemical form (typical) Fe(III) in 0.05-0.5 N HCl
Radionuclidic purity >98%
Production method Proton bombardment of Ni foil

The isotope's short half-life necessitates careful consideration of timing factors in experimental applications, as significant decay occurs within hours of production. This characteristic influences both the logistics of Iron-52 distribution and the design of experiments utilizing this radioisotope. The decay product, Manganese-52m, possesses its own radioactive properties with a half-life of 21.1 minutes, requiring additional consideration in applications where decay product behavior may impact experimental results.

Properties

CAS No.

14093-04-0

Molecular Formula

Fe

Molecular Weight

51.94812 g/mol

IUPAC Name

iron-52

InChI

InChI=1S/Fe/i1-4

InChI Key

XEEYBQQBJWHFJM-AHCXROLUSA-N

SMILES

[Fe]

Isomeric SMILES

[52Fe]

Canonical SMILES

[Fe]

Synonyms

52Fe radioisotope
Fe-52 radioisotope
Iron-52

Origin of Product

United States

Scientific Research Applications

Medical Imaging

Positron Emission Tomography (PET) :
52Fe^{52}\text{Fe} has been identified as an excellent candidate for use in PET scans due to its favorable decay characteristics. The isotope can be used to develop iron-based PET/MRI agents, facilitating the study of erythropoiesis (the formation of red blood cells) and other hematological disorders. Its incorporation into hemoglobin allows for imaging that can help diagnose conditions like anemia and autoimmune disorders .

Nanoparticle Contrast Agents :
Research has demonstrated the preparation of 52Fe^{52}\text{Fe}-labeled iron oxide nanoparticles that can be utilized as contrast agents in MRI. These nanoparticles, with specific activities around 0.46 μCi/µg, were successfully injected into mice, allowing simultaneous dynamic PET and MRI imaging to track biodistribution and efficacy .

Studies of Hematopoiesis

Iron Turnover Studies :
52Fe^{52}\text{Fe} has been effectively used in studies examining plasma iron turnover and erythropoiesis dynamics. Its application allows researchers to trace the kinetics of iron from plasma to circulating erythrocytes, providing insights into bone marrow function and disorders related to hematopoiesis .

Dual Labeling Experiments :
The isotope is also employed in dual labeling experiments, enhancing the accuracy of recognizing erythropoiesis compared to other isotopes like 59Fe^{59}\text{Fe}. This capability is crucial for understanding various anemias and guiding treatment decisions such as splenectomy .

Production Methods

The production of 52Fe^{52}\text{Fe} typically involves high-energy proton irradiation of nickel or other target materials. Various methods have been explored, including:

  • Proton Spallation Reaction : Utilizing protons with energies greater than 100 MeV on nickel targets, resulting in a relative abundance of 52Fe^{52}\text{Fe} around 2.3% under certain conditions.
  • Heavy-Ion Reactions : Higher purity targets can yield a greater specific activity for 52Fe^{52}\text{Fe}, with production cross-sections significantly impacting the final yield .

Case Study 1: Erythropoiesis Imaging

A study utilized 52Fe^{52}\text{Fe} to monitor erythropoiesis in patients with suspected hematological disorders. The imaging results provided detailed insights into marrow expansion and the localization of hematopoietic activity, leading to improved diagnostic accuracy compared to traditional methods using gamma-emitting isotopes .

Case Study 2: Contrast Agent Development

In another study, researchers developed 52Fe^{52}\text{Fe}-labeled iron oxide nanoparticles for MRI contrast enhancement. The biodistribution was tracked using PET imaging, demonstrating effective localization within target tissues and providing a new avenue for non-invasive diagnostics in oncology .

Preparation Methods

Target Preparation and Irradiation Parameters

The most widely used method for Fe-52 production involves proton bombardment of natural nickel (natNi) targets. This approach leverages the nuclear reaction natNi(p,3pxn)52Fe , where high-energy protons induce spallation reactions to yield Fe-52. Targets are typically fabricated from nickel foil due to its high purity and structural stability under irradiation. The Brookhaven Linac Isotope Producer (BLIP) has optimized this process, utilizing proton beams at energies up to 109 MeV to maximize isotopic yield.

Irradiation durations depend on the desired activity, with a 40 μA·hr bombardment producing approximately 150 μCi of Fe-52. The energy degradation of protons within the target is carefully controlled to maintain reaction efficiency, as the cross-section for Fe-52 production peaks at intermediate energies (20–65 MeV). Post-irradiation, the nickel foil is dissolved in concentrated hydrochloric acid (HCl) to prepare for chemical separation.

Post-Irradiation Processing

Dissolution of the irradiated nickel target yields a mixture of Fe-52, co-produced radioisotopes (e.g., Fe-55, Fe-59), and stable nickel ions. Anion-exchange chromatography is employed to isolate Fe-52 from this matrix. In 8N HCl, ferric chloride (FeCl3) forms the anionic complex [FeCl4]⁻ , which selectively binds to anion-exchange resins, while nickel remains in the cationic form. Elution with dilute HCl recovers Fe-52 in high purity, typically exceeding 98% radionuclidic purity.

Table 1: Proton Bombardment Production Parameters

ParameterSpecificationSource
Target MaterialNatural nickel (natNi) foil
Proton Energy65–109 MeV
Irradiation Duration40 μA·hr for 150 μCi yield
Separation MethodAnion-exchange chromatography in HCl
Radionuclidic Purity>98% Fe-52; <1% Fe-55, <0.33% Fe-59

Alpha Particle Irradiation of Chromium-50

Historical Production Route

An alternative method, developed in the 1960s, involves alpha particle (α) irradiation of chromium-50 (Cr-50) via the reaction Cr-50(α,2n)Fe-52 . This approach required α-beams at 65 MeV, with thick chromium targets ensuring energy degradation to near the reaction threshold (~20 MeV). Despite its historical significance, this method has largely been supplanted by proton bombardment due to lower yields and higher infrastructure costs.

Ether Extraction and Purification

Post-irradiation, chromium targets are dissolved in 8N HCl, and carrier Fe³⁺ is added to facilitate extraction. Ferric chloride is selectively partitioned into di-isopropyl ether, while chromium and other contaminants remain in the aqueous phase. Back-extraction with water recovers Fe-52, which is subsequently reduced to Fe²⁺ using ascorbic acid and stabilized as ferrous citrate for medical use. This method achieved ~99% extraction efficiency but introduced trace contaminants like manganese-52 (Mn-52) and Fe-55.

Chemical Separation and Purification Techniques

Anion-Exchange Chromatography

Modern Fe-52 production relies on anion-exchange resins due to their scalability and compatibility with HCl media. The process involves:

  • Dissolving the irradiated target in 8N HCl.

  • Loading the solution onto a column packed with strongly basic anion-exchange resin.

  • Washing with 8N HCl to remove unbound nickel and cationic impurities.

  • Eluting Fe-52 with 0.05–0.5N HCl, yielding a product suitable for radiopharmaceutical formulation.

Ether Extraction (Legacy Method)

In early workflows, di-isopropyl ether extracted FeCl3 from 8N HCl solutions, achieving high purity but requiring meticulous control of oxidation states. Fe³⁺ was reduced to Fe²⁺ post-extraction and complexed with citrate to prevent hydrolysis. Although effective, this method’s reliance on volatile solvents and manual handling limited its adoption in large-scale production.

Radiolabeling and Stabilization

Citrate Stabilization

Fe-52 is stabilized as ferrous citrate (FeC6H6O7) for intravenous administration. Ascorbic acid reduces Fe³⁺ to Fe²⁺, which is then chelated by sodium citrate at pH 6.0. This formulation prevents colloidal aggregation and ensures biocompatibility, critical for in vivo imaging applications.

Nanoparticle Radiolabeling

Recent advances involve adsorbing Fe-52 onto iron oxide nanoparticles (IONPs) for enhanced imaging contrast. Citrate-coated IONPs are incubated with Fe-52 in acidic media, achieving stable labeling via surface adsorption. Biodistribution studies in mice confirm prolonged circulation and liver sequestration, validating this approach for dual-modality PET/MRI.

Table 2: Comparison of Fe-52 Formulations

FormulationPurposeStabilityImaging ModalitySource
Ferrous citrateBone marrow imaging6 hours in serumPET
Citrate-IONPsLiver contrast agent>3 hours in vivoPET/MRI

Quality Control and Radionuclidic Purity

Gamma Spectroscopy

Fe-52 is assayed via gamma spectroscopy, measuring the 511 keV annihilation photons from positron decay. Contributions from daughter isotopes (e.g., Mn-52m) are accounted for by allowing secular equilibrium post-separation.

Impurity Profiling

Common impurities include Fe-55 (t₁/₂ = 2.7 years) and Fe-59 (t₁/₂ = 44.5 days), originating from competing nuclear reactions. Their activities are minimized through energy optimization and chromatographic purification, ensuring patient safety and imaging fidelity .

Q & A

Q. What are the primary nuclear reactions and experimental methods for synthesizing Fe-52?

Fe-52 is typically produced via proton bombardment of manganese targets or spallation reactions on nickel targets using high-current proton linear accelerators (linacs). Key nuclear reactions include 55Mn(p,4n)52Fe^{55}\text{Mn}(p,4n)^{52}\text{Fe} and 58Ni(p,3p3n)52Fe^{58}\text{Ni}(p,3p3n)^{52}\text{Fe}. Experimental protocols require precise control of proton energy (30–70 MeV) and beam current to maximize yield . Post-synthesis, Fe-52 is isolated using anion-exchange chromatography in 8N HCl, achieving >99.9% purity by minimizing breakthrough contaminants like Fe-55 and Fe-59 .

Q. How do Fe-52 decay characteristics influence its applications in tracer studies?

Fe-52 decays with a half-life of 8.3 hours via positron emission (56.5%) and electron capture, emitting a 168.8-keV gamma photon (99.2%). Its daughter nuclide, Mn-52m (half-life 21.1 minutes), decays predominantly by positron emission (98.3%), making the Fe-52/Mn-52m pair ideal for sequential positron emission tomography (PET) imaging. The short half-life of Mn-52m enables rapid biodistribution studies, particularly in myocardial imaging .

Q. What analytical techniques are critical for assessing Fe-52 purity and quantifying contaminants?

Gamma spectroscopy using high-purity germanium (HPGe) detectors is essential to identify Fe-52 (169 keV peak) and detect contaminants like Fe-55 (no gamma emission) and Fe-59 (1.099 MeV and 1.292 MeV peaks). Breakthrough analysis involves eluting Mn-52m and measuring residual Fe-52 activity after decay correction, ensuring <0.01% contamination .

Advanced Research Questions

Q. How can proton energy optimization improve Fe-52 production efficiency?

Production yields of Fe-52 are energy-dependent, peaking between 40–60 MeV proton energy (Fig. 1, ). Experimental design should include iterative beam energy adjustments and yield calculations using saturation factors (e.g., 0.5 saturation for 8.3-hour half-life). Monte Carlo simulations or activation cross-section databases (e.g., TENDL) can model spallation reactions to predict isotopic impurities and refine target materials .

Q. What methodologies resolve discrepancies in calculated vs. experimental Fe-52 activation cross-sections?

Discrepancies (e.g., C/E ratios up to 4.34 for Fe-52 in F82H steel samples ) arise from incomplete nuclear data libraries or unaccounted reaction pathways. Researchers should:

  • Validate simulations with experimental neutron flux measurements.
  • Use multi-foil activation experiments to isolate Fe-52 production channels.
  • Incorporate covariance analysis to quantify uncertainties in cross-section data .

Q. What challenges arise in using Fe-52/Mn-52m generators for in vivo imaging, and how are they addressed?

Challenges include:

  • Radiolytic degradation of resins : Mitigated by using radiation-resistant anion-exchange matrices and limiting generator use to <100 elutions .
  • Biodistribution interference : Mn-52m’s rapid blood clearance (T1/2_{1/2} ~5 minutes in mice) requires time-resolved PET imaging protocols to capture myocardial uptake before decay .
  • Carrier-free preparation : Redox-controlled separation (Fe3+^{3+} → Mn2+^{2+}) in 8N HCl ensures minimal carrier iron, reducing competitive binding in biological systems .

Q. How do isotopic impurities (e.g., Fe-55, Fe-59) affect Fe-52’s utility in long-term studies?

Fe-55 (T1/2_{1/2} = 2.7 years) and Fe-59 (T1/2_{1/2} = 44.6 days) introduce long-term background radiation. Researchers must:

  • Calculate impurity-to-parent ratios using decay equations.
  • Pre-purify targets via electrolytic refining to reduce manganese/nickel contaminants.
  • Monitor impurities via liquid scintillation counting (Fe-55) or gamma spectrometry (Fe-59) .

Methodological Considerations

  • Data Contradiction Analysis : Use chi-squared tests to compare experimental yields with theoretical predictions, identifying outliers for systematic error investigation .
  • Reproducibility : Document irradiation parameters (beam energy, flux, target thickness) and purification steps in detail, adhering to guidelines from the Beilstein Journal of Organic Chemistry .
  • Ethical Compliance : Ensure radiolabeling protocols comply with institutional review boards (IRBs) for animal or human studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.